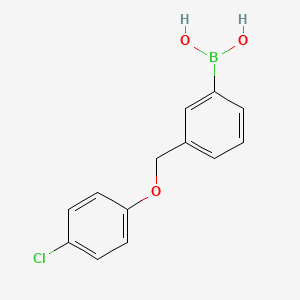

(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[3-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSYEFAEONRRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681342 | |

| Record name | {3-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-70-9 | |

| Record name | B-[3-[(4-Chlorophenoxy)methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

An In-depth Technical Guide to the Synthesis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a valuable bifunctional molecule, integrating the structural motifs of a diaryl ether with the versatile reactivity of an arylboronic acid. This combination makes it a significant building block in medicinal chemistry and materials science, particularly for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, purification strategies, and analytical characterization. Furthermore, it explores the compound's applications, focusing on its role in Suzuki-Miyaura coupling, and outlines essential safety protocols for its handling.

Introduction and Strategic Overview

Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] The target molecule, (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid, is of particular interest as it allows for the introduction of a substituted phenoxymethyl group into a wide array of molecular scaffolds. This moiety is prevalent in many biologically active compounds, and its incorporation can significantly influence a molecule's pharmacological profile.[3][4]

The synthesis of this molecule requires a robust and logical strategy. A retrosynthetic analysis reveals two primary plausible routes, hinging on the sequence of the two key bond formations: the ether linkage and the carbon-boron bond.

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on Strategy A , which involves the initial formation of the ether bond followed by a late-stage borylation. This approach is often preferred as the key C-B bond-forming step—typically a Grignard reaction followed by quenching with a borate ester—is performed on a structurally less complex intermediate, and the ether linkage is generally stable to these reaction conditions.[5][6]

Recommended Synthetic Protocol

The synthesis is presented as a two-part procedure, beginning with the preparation of the key aryl bromide intermediate and culminating in the formation of the target boronic acid.

Part I: Synthesis of 1-Bromo-3-((4-chlorophenoxy)methyl)benzene

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. Here, the phenoxide of 4-chlorophenol acts as a nucleophile, displacing the bromide from 3-bromobenzyl bromide.

Experimental Protocol:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (5.0 g, 38.9 mmol), potassium carbonate (8.0 g, 57.9 mmol), and acetone (100 mL).

-

Addition of Alkyl Halide: While stirring vigorously, add 3-bromobenzyl bromide (9.7 g, 38.9 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from ethanol or isopropanol to afford 1-bromo-3-((4-chlorophenoxy)methyl)benzene as a white crystalline solid.

Causality and Insights:

-

Base Selection: Anhydrous potassium carbonate is a suitable base for this reaction. It is strong enough to deprotonate the phenol but mild enough to avoid side reactions.

-

Solvent Choice: Acetone is an excellent solvent as it readily dissolves the organic starting materials and has a convenient boiling point for reflux.

-

Purification: Recrystallization is typically sufficient to obtain a product of high purity, suitable for the subsequent step.

Part II: Synthesis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

This transformation is achieved via the formation of a Grignard reagent from the aryl bromide, followed by electrophilic trapping with a trialkyl borate ester at low temperature. Subsequent acidic hydrolysis yields the desired boronic acid.[6]

Experimental Protocol:

-

Grignard Reagent Formation:

-

Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings (1.1 g, 45.3 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-3-((4-chlorophenoxy)methyl)benzene (10.0 g, 33.6 mmol) in 100 mL of anhydrous tetrahydrofuran (THF). Add a small portion (approx. 10 mL) of this solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cooling: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Borate Addition: Prepare a solution of trimethyl borate (5.2 g, 50.4 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not rise above -65 °C.[5]

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

-

Hydrolysis and Isolation:

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of 2 M hydrochloric acid (HCl) cooled in an ice bath. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Caption: Workflow for the synthesis of the target molecule.

Purification and Analytical Characterization

Boronic acids can be challenging to purify due to their polarity and tendency to form cyclic anhydrides known as boroxines.[7]

Purification Methods:

-

Recrystallization: This is the most common and effective method. A typical procedure involves dissolving the crude boronic acid in a minimal amount of hot water or an organic solvent mixture (e.g., ethyl acetate/hexanes) and allowing it to cool slowly.[7][8]

-

Acid-Base Extraction: The crude product can be dissolved in a basic aqueous solution to form the boronate salt. This solution is then washed with an organic solvent (like diethyl ether) to remove non-acidic impurities. The aqueous layer is then re-acidified to precipitate the pure boronic acid, which is collected by filtration.[9]

-

Chromatography: Column chromatography on silica gel can be used, but may lead to decomposition. It is sometimes recommended to use silica gel that has been treated with boric acid to improve recovery.[10]

Characterization Data:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings, a singlet for the benzylic -CH₂- protons, and a broad singlet for the -B(OH)₂ protons (often exchanges with D₂O). |

| ¹³C NMR | Resonances for all unique carbon atoms. The carbon atom attached to the boron will appear as a broad signal due to quadrupolar relaxation. |

| ¹¹B NMR | A single, relatively broad peak typically observed between 26 and 30 ppm, characteristic of a neutral, sp²-hybridized arylboronic acid.[11][12] |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak corresponding to the molecular weight of the product. |

| FT-IR | Characteristic broad O-H stretch (~3200-3600 cm⁻¹) and a strong B-O stretch (~1350 cm⁻¹). |

Key Applications: The Suzuki-Miyaura Coupling

The primary utility of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forges a new C-C bond between the boronic acid's aryl group and an organic halide or triflate.[2][13] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This reaction's tolerance of a wide variety of functional groups and its stereospecificity have made it a cornerstone of modern drug discovery and development.[16][17]

Safety and Handling

Organoboron compounds require careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18][19]

-

Ventilation: Handle all reagents and the final product in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[20]

-

Storage: Store the boronic acid in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[20]

-

Spills: In case of a spill, avoid creating dust. Sweep or scoop up the solid material and place it in a properly labeled container for disposal.

-

First Aid:

Conclusion

The is a multi-step but highly achievable process for a skilled organic chemist. The outlined protocol, based on a Williamson ether synthesis followed by a Grignard-mediated borylation, represents a robust and logical approach. The resulting compound is a powerful synthetic intermediate, enabling the facile incorporation of a complex phenoxymethylaryl moiety into target structures, thereby serving as a critical tool for professionals in drug discovery and materials science.

References

- Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(23), 7343. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

-

ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). CHAPTER 2: 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

ResearchGate. (2025). Design and discovery of boronic acid drugs. Retrieved from [Link]

-

KingProlly. (2025). What precautions are needed when handling boron III oxide?. Retrieved from [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

-

KingProlly. (2025). What safety precautions are needed when handling boron trioxide?. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 18. leapchem.com [leapchem.com]

- 19. king-boron.com [king-boron.com]

- 20. Boron - ESPI Metals [espimetals.com]

- 21. king-boron.com [king-boron.com]

An In-depth Technical Guide to the 1H NMR Spectrum of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid. It is designed to serve as a practical resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering insights into spectral interpretation, experimental best practices, and the underlying principles governing the observed spectroscopic features.

Introduction: The Structural Significance of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a chlorophenoxy group, a common pharmacophore. The accurate characterization of this molecule is paramount for its application in drug discovery and materials science, with 1H NMR spectroscopy being the primary tool for structural elucidation and purity assessment.

Predicted 1H NMR Spectral Features

The 1H NMR spectrum of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is expected to exhibit distinct signals corresponding to the protons of its three key structural fragments: the 1,3-disubstituted benzene ring of the phenylboronic acid, the benzylic methylene bridge, and the 1,4-disubstituted benzene ring of the chlorophenoxy group. The boronic acid protons (-B(OH)2) often present as a broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and potential formation of oligomeric species.[1]

A detailed prediction of the chemical shifts (δ), multiplicities, and integration values for each proton is presented in Table 1. These predictions are based on established principles of NMR spectroscopy, including the effects of electron-donating and electron-withdrawing groups on aromatic proton environments.

Table 1: Predicted 1H NMR Spectral Data for (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Ha, Hb (Chlorophenoxy) | ~6.90 | Doublet | 2H |

| Hc, Hd (Chlorophenoxy) | ~7.25 | Doublet | 2H |

| He (Methylene bridge) | ~5.10 | Singlet | 2H |

| Hf, Hg, Hh, Hi (Phenylboronic acid) | ~7.30 - 7.80 | Multiplet | 4H |

| -B(OH)2 (Boronic acid) | Variable (Broad) | Singlet | 2H |

Experimental Protocol for 1H NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality 1H NMR spectrum of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid. The rationale behind each step is provided to ensure methodological robustness and reproducibility.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a suitable choice for boronic acids due to its ability to disrupt intermolecular hydrogen bonding, leading to sharper signals for the B(OH)2 protons.[2] Alternatively, CDCl3 or Methanol-d4 can be used, but may result in broader boronic acid proton signals or exchange with the solvent's deuterium, respectively.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio without significant line broadening due to aggregation.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Step 2: NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample, thereby minimizing peak widths and improving spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is crucial for accurate integration.

-

Step 3: Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Caption: Experimental workflow for acquiring the 1H NMR spectrum.

Interpretation of the 1H NMR Spectrum

A detailed analysis of the 1H NMR spectrum is crucial for confirming the structure of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid. The following sections break down the expected signals and their assignments.

The Aromatic Regions

The spectrum will feature two distinct sets of signals in the aromatic region (approximately 6.8-7.8 ppm).

-

Chlorophenoxy Protons: The 1,4-disubstituted chlorophenoxy ring will give rise to two doublets, characteristic of an AA'BB' spin system. The protons ortho to the oxygen (Ha, Hb) are expected to appear upfield (around 6.90 ppm) due to the electron-donating effect of the ether linkage. The protons meta to the oxygen and ortho to the chlorine (Hc, Hd) will be deshielded and appear downfield (around 7.25 ppm).

-

Phenylboronic Acid Protons: The 1,3-disubstituted phenyl ring of the boronic acid moiety will produce a more complex multiplet (Hf, Hg, Hh, Hi) between approximately 7.30 and 7.80 ppm. The boronic acid group is electron-withdrawing, which will generally deshield the aromatic protons of this ring compared to unsubstituted benzene.

The Methylene Bridge

The two protons of the benzylic methylene bridge (He) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at approximately 5.10 ppm. The chemical shift of these protons is influenced by the adjacent oxygen atom and the phenyl ring. The typical chemical shift for benzyl ether protons is around 4.5 ppm, but the substitution on the phenyl rings can cause variations.[3][4]

The Boronic Acid Protons

The two hydroxyl protons of the boronic acid group (-B(OH)2) are acidic and undergo rapid exchange with each other and with any trace amounts of water in the solvent. This exchange typically results in a single, broad resonance. Its chemical shift is highly variable and can be influenced by factors such as concentration, temperature, and the choice of solvent.[1] In some cases, this signal may not be observed at all due to extensive exchange with the deuterated solvent.

Caption: Molecular structure with proton assignments.

Conclusion

The 1H NMR spectrum of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid provides a wealth of information that allows for its unambiguous structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can verify the identity and assess the purity of this important synthetic building block. This guide provides the foundational knowledge and practical protocols necessary for the successful acquisition and interpretation of its 1H NMR spectrum, thereby supporting its application in the development of novel therapeutics and advanced materials.

References

-

Chemistry Stack Exchange. Strange 1H-NMR signals/signal ratio. (2015). [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Carbohydrate Chemistry. (2022). [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Given the absence of a publicly available experimental spectrum for this specific molecule, this document focuses on a robust predictive analysis, a detailed protocol for experimental data acquisition, and a framework for spectral interpretation and validation.

Introduction: The Role of ¹³C NMR in Structural Elucidation

(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound featuring a boronic acid moiety and a chlorophenoxy group. Such molecules are valuable building blocks in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. For any synthetic compound intended for downstream applications, unambiguous structural verification is a cornerstone of quality control.

¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment generates a specific signal, or resonance, in the spectrum.[1][2] The position of this signal (the chemical shift, δ) is highly sensitive to the local chemical environment, including hybridization, shielding from nearby electrons, and the influence of electronegative atoms.[3][4] Therefore, a fully assigned ¹³C NMR spectrum serves as a definitive fingerprint of the molecular structure.

Predicted ¹³C NMR Data and Structural Assignments

The structure of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid contains 13 carbon atoms. Due to molecular symmetry in the 4-chlorophenoxy ring (where C-12/C-16 and C-13/C-15 are chemically equivalent), a total of 11 distinct signals are predicted in the ¹³C NMR spectrum.[1]

Molecular Structure with Carbon Numbering

Caption: Numbering scheme for (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | 134.0 | Quaternary aromatic carbon attached to the boronic acid group. The C-B bond has a unique electronic effect, and this carbon is often difficult to observe due to a lack of Nuclear Overhauser Effect (NOE) enhancement and long relaxation times.[7] |

| C2, C5 | 136.2, 128.0 | Aromatic CH carbons. The specific shifts are influenced by their ortho and para positions relative to the boronic acid and benzyl groups. |

| C3, C4 | 130.1, 134.5 | Aromatic CH carbons. Their shifts are primarily dictated by their meta and para positions relative to the two substituents. |

| C6 | 141.2 | Quaternary aromatic carbon attached to the benzylic -CH₂- group. Its downfield shift is typical for a substituted aromatic carbon. |

| C7 | 70.1 | Benzylic ether carbon (-CH₂-O-). This signal is shifted significantly downfield into the 60-80 ppm range due to the deshielding effect of the adjacent electronegative oxygen atom.[7][8] |

| C9 | 157.1 | Quaternary aromatic carbon of the chlorophenoxy ring, directly bonded to the ether oxygen. This is the most deshielded aromatic carbon due to the direct attachment to the highly electronegative oxygen. |

| C10, C14 | 115.9 | Aromatic CH carbons ortho to the ether oxygen. They are shielded relative to other aromatic carbons. |

| C11 | 129.8 | Quaternary aromatic carbon bearing the chlorine atom. The chloro-substituent effect causes a moderate downfield shift. |

| C12, C13 | 129.8 | Aromatic CH carbons ortho to the chlorine atom. Their chemical shifts are influenced by both the ortho-chloro and meta-oxygen substituents. |

Note: Predicted values are estimates and may differ from experimental results. The assignment of specific aromatic peaks (e.g., C2 vs C5) would require 2D NMR experiments for unambiguous confirmation.

Experimental Protocol for Data Acquisition

This section provides a validated, step-by-step methodology for acquiring a high-quality, quantitative ¹³C NMR spectrum.

Causality Behind Experimental Choices

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. Boronic acids can have limited solubility in chloroform-d (CDCl₃) and may undergo dehydration to form boroxines. DMSO-d₆ is an excellent polar aprotic solvent that readily dissolves the sample and minimizes such side reactions. Its solvent signal (septet at ~39.5 ppm) does not typically overlap with signals of interest.

-

Concentration: A concentration of 20-50 mg in 0.6-0.7 mL of solvent is optimal. This ensures a sufficient number of ¹³C nuclei are present to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance (1.1%) of ¹³C.[4]

-

Pulse Sequence: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle and a sufficient relaxation delay (D1) is crucial. While broadband proton decoupling simplifies the spectrum to single lines for each carbon, it can lead to non-uniform signal intensities due to the Nuclear Overhauser Effect (NOE). For accurate integration, especially of quaternary carbons, an 'inverse-gated' decoupling sequence is preferred, which minimizes NOE effects. A relaxation delay of 5-10 seconds helps ensure full relaxation of all carbon nuclei, particularly the slow-relaxing quaternary carbons.[9]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 30 mg of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid into a clean, dry vial.

-

Add 0.7 mL of DMSO-d₆.

-

Gently vortex or sonicate the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹³C probe.

-

-

Acquisition Parameters:

-

Experiment: ¹³C with proton decoupling (e.g., zgpg30 on a Bruker system). For quantitative results, use inverse-gated decoupling (e.g., zgig30).

-

Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to ensure all signals, including potential carbonyl impurities, are captured.[2]

-

Transmitter Frequency Offset (O1P): Centered at ~115 ppm.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 5.0 seconds.

-

Pulse Angle (P1): 30 degrees.

-

Number of Scans (NS): 1024 to 4096 scans. The exact number will depend on the sample concentration and desired signal-to-noise ratio. This may take between 1.5 to 6 hours.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

-

Integrate all peaks.

-

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR data acquisition and processing.

Framework for Spectral Interpretation and Validation

Acquiring the spectrum is the first step; validating the data and assignments is critical for scientific trustworthiness.

Correlating Experimental and Predicted Data

The first validation check is to compare the acquired experimental spectrum with the predicted data in Table 1. The number of observed signals should match the number of unique carbons (11 in this case). The experimental chemical shifts should be in close agreement with the predicted values. Minor deviations are expected due to solvent effects and the inherent limitations of prediction algorithms.[10]

A Self-Validating System: Complementary Experiments

To move from a tentative assignment to a confirmed structure, additional NMR experiments are essential. This multi-faceted approach creates a self-validating dataset.

-

¹H NMR: A standard proton NMR spectrum should be acquired first. The integration and splitting patterns will confirm the number of protons in the aromatic and benzylic regions, corroborating the overall structure.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a critical experiment for differentiating carbon types.

-

DEPT-45/DEPT-90: A DEPT-90 experiment will only show signals for CH carbons. A DEPT-45 shows CH, CH₂, and CH₃.

-

DEPT-135: This is the most common variant. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. For this molecule, the DEPT-135 spectrum should show a negative peak for C7 (-CH₂-) and positive peaks for all aromatic CH carbons.

-

-

2D NMR - HSQC and HMBC:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between carbons and their attached protons. It would definitively link the benzylic C7 signal to its corresponding benzylic proton signal and each aromatic CH carbon to its proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between carbons and protons. This is invaluable for assigning quaternary carbons. For example, the protons on the benzylic carbon (C7) should show a correlation to the quaternary carbons C6 and C9, locking in their assignments.

-

Data Validation Logic

Caption: Logical workflow for complete NMR-based structural validation.

By following this comprehensive approach—starting with prediction, moving to meticulous experimental acquisition, and finishing with multi-technique validation—a researcher can be highly confident in the structural integrity of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

References

-

ResearchGate. ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022). Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]

-

The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. (2019). Available at: [Link]

-

University of Regensburg. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Wiley-VCH. 2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ACS Publications. ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). Available at: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. Available at: [Link]

-

CASPRE. 13 C NMR Predictor. Available at: [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

-

PubChem. 4-Chlorophenylboronic acid. Available at: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available at: [Link]

-

Chemicate. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022). Available at: [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?. (2016). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Visualizer loader [nmrdb.org]

- 6. youtube.com [youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. web.pdx.edu [web.pdx.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Mass Spectrometry of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Introduction

(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and drug development. Its structure, incorporating a boronic acid moiety, a phenyl ring, a methylene ether linkage, and a chlorinated phenoxy group, presents unique opportunities for covalent interactions and targeted therapeutic design. Accurate characterization of this molecule is paramount for its application, and mass spectrometry stands as a cornerstone analytical technique for confirming its identity, purity, and stability.

This guide provides a comprehensive overview of the mass spectrometric analysis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid. We will delve into the nuances of sample preparation, ionization methodologies, and the interpretation of fragmentation patterns, offering a robust framework for researchers and scientists in the field.

Molecular Profile

A foundational understanding of the analyte's properties is critical for designing an effective mass spectrometry protocol.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄BClO₃ | [1] |

| Molecular Weight | 276.52 g/mol | [1] |

| Monoisotopic Mass | 276.0673 Da | |

| Structure | A phenylboronic acid with a 4-chlorophenoxy group linked via a methylene ether bridge at the meta position. |

The presence of boron and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature for this compound. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), while chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

Experimental Design: A Rationale-Driven Approach

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to undergo dehydration to form cyclic anhydrides (boroxines) or to form adducts with solvents and salts.[1][2] Therefore, the choice of experimental conditions is crucial for obtaining clear and interpretable data.

Ionization Technique: The Case for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred method for the analysis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid. This soft ionization technique minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.[3] Both positive and negative ion modes should be explored for comprehensive analysis.

-

Positive Ion Mode ([M+H]⁺): Protonation is expected to occur on the ether oxygen or one of the hydroxyl groups of the boronic acid. This mode is often suitable for identifying the molecular ion and studying its fragmentation.

-

Negative Ion Mode ([M-H]⁻): Deprotonation will readily occur at the acidic boronic acid hydroxyl groups. This mode can be highly sensitive and is particularly useful for quantifying the analyte.[3]

Chromatography: The Advantage of LC-MS

To mitigate matrix effects and separate the analyte from impurities or degradation products, coupling liquid chromatography with mass spectrometry (LC-MS) is highly recommended. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (for positive mode) or ammonium acetate (for negative mode), typically provides good chromatographic separation for compounds of this nature.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

Caption: A typical experimental workflow for the LC-MS analysis of the target compound.

Step-by-Step Experimental Protocol

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

-

Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

Gas Flow: 8 L/min.

-

Scan Range: m/z 50-500.

3. Data Acquisition:

-

Perform a full scan MS experiment to identify the molecular ion and any adducts.

-

Conduct tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., the [M+H]⁺ or [M-H]⁻ ion) to induce fragmentation and elucidate the structure.

Data Interpretation: Decoding the Mass Spectrum

Expected Molecular Ions and Adducts

In the full scan mass spectrum, the following ions are anticipated:

| Ion Type | Formula | Calculated m/z (¹¹B, ³⁵Cl) | Ionization Mode |

| [M+H]⁺ | [C₁₄H₁₅BClO₃]⁺ | 277.0746 | Positive |

| [M+Na]⁺ | [C₁₄H₁₄BClNaO₃]⁺ | 299.0565 | Positive |

| [M-H]⁻ | [C₁₄H₁₃BClO₃]⁻ | 275.0600 | Negative |

| [M+HCOO]⁻ | [C₁₅H₁₅BClO₅]⁻ | 321.0654 | Negative |

| [M-H₂O-H]⁻ | [C₁₄H₁₁BClO₂]⁻ | 257.0495 | Negative |

The presence of the chlorine isotope will result in an M+2 peak with an intensity of approximately one-third of the monoisotopic peak.

Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) is expected to yield characteristic fragment ions. The ether linkage and the bonds adjacent to the aromatic rings are likely sites of fragmentation.

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of the target compound.

Interpretation of Key Fragments:

-

m/z 149.02: This fragment likely corresponds to the protonated (3-(hydroxymethyl)phenyl)boronic acid cation, formed by the cleavage of the ether bond.

-

m/z 127.00: This ion represents the chlorophenoxy cation, also resulting from the cleavage of the ether linkage. The isotopic signature of chlorine should be present for this fragment.

-

m/z 105.04: This fragment could arise from the loss of water from the m/z 149.02 fragment.

-

m/z 91.05: A common fragment in compounds containing a benzyl group, potentially formed through rearrangement and loss of the boronic acid and hydroxyl groups.

Conclusion

The mass spectrometric analysis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid, while presenting some challenges inherent to boronic acids, can be successfully achieved through a well-designed experimental approach. The use of LC-MS with electrospray ionization is crucial for obtaining high-quality, interpretable data. By carefully considering the choice of ionization mode, chromatographic conditions, and MS parameters, researchers can confidently confirm the identity, purity, and structural integrity of this important molecule. The predicted fragmentation patterns, in conjunction with high-resolution mass measurements, provide a powerful tool for its unequivocal characterization in complex matrices.

References

-

Williams, C. M., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Srinivasu, M. K., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Application of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Introduction

This technical guide provides a comprehensive overview of a proposed synthetic route for (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid, the commercial availability of its precursors, its predicted properties, and its potential applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Proposed Synthesis of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

The synthesis of the target molecule can be efficiently achieved through a two-step process, beginning with a Williamson ether synthesis to couple the aryl ether linkage, followed by the deprotection of the boronic acid.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and an alkoxide[4]. In this proposed synthesis, the phenoxide of 4-chlorophenol will be reacted with (3-(bromomethyl)phenyl)boronic acid, pinacol ester. The pinacol ester serves as a protecting group for the boronic acid, preventing unwanted side reactions.

Experimental Protocol:

-

Preparation of the Phenoxide: To a solution of 4-chlorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Coupling Reaction: To the solution containing the 4-chlorophenoxide, add (3-(bromomethyl)phenyl)boronic acid, pinacol ester (1.0 eq.). Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Boronic Acid

The pinacol ester protecting group can be readily removed under mild acidic conditions to yield the final boronic acid.

Experimental Protocol:

-

Hydrolysis: Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and an aqueous acid solution (e.g., 1M HCl).

-

Stirring: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Isolation: Upon completion, separate the organic layer. Extract the aqueous layer with additional organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid.

Commercial Availability of Starting Materials

The feasibility of the proposed synthesis is supported by the ready commercial availability of the key starting materials.

| Compound | CAS Number | Representative Suppliers | Typical Purity | Available Quantities |

| (3-(Bromomethyl)phenyl)boronic acid, pinacol ester | 214360-74-4 | Boron Molecular[5] | >97% | 5g, 10g, 25g, 100g |

| 4-Chlorophenol | 106-48-9 | Thermo Scientific Chemicals[6], Merck (Sigma-Aldrich)[7], Various suppliers on IndiaMART | ≥99% | 100g, 500g, 1kg, 2.5kg, 5kg, 50kg |

Predicted Properties and Characterization

The physical and chemical properties of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid can be predicted based on its structure and comparison with similar compounds.

-

Appearance: Likely a white to off-white solid.

-

Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

-

Stability: Arylboronic acids are generally stable solids but can undergo dehydration to form boroxines. It is advisable to store the compound in a cool, dry place.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, showing characteristic peaks for the aromatic protons and carbons, the benzylic methylene group, and the boronic acid hydroxyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the B-O and O-H bonds of the boronic acid and the C-O-C ether linkage.

Key Applications in Research and Development

The primary application of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is expected to be in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules containing the 3-((4-chlorophenoxy)methyl)phenyl moiety.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex[8]. It is a versatile method for creating C-C bonds and is widely used in the pharmaceutical and materials science industries.

General Protocol for a Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid (1.0-1.5 eq.), the aryl halide or triflate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the mixture, typically between 80-120°C, under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Safety and Handling

As with all chemicals, (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling these chemicals.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

While (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid may not be a stock chemical, its synthesis is straightforward using established and reliable chemical transformations. The commercial availability of its key precursors makes it an accessible target for research and development. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions opens up possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists interested in exploring the potential of this and structurally related molecules.

References

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Boron Molecular. Buy (3-(bromomethyl)phenyl)boronic acid, pinacol ester. [Link]

-

Royal Society of Chemistry. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

-

NIH National Center for Biotechnology Information. Expanding chemical space by para-C−H arylation of arenes. [Link]

-

ResearchGate. Preparation of primary arylamines from aryl halides and arylboronic acid. [Link]

-

IndiaMART. 4-Chlorophenol - Latest Price, Manufacturers & Suppliers. [Link]

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. boronmolecular.com [boronmolecular.com]

- 6. 4-chlorophenol, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-Chlorophenol for synthesis 106-48-9 [merckmillipore.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A-Technical-Guide-to-Unveiling-the-Bioactivity-of-(3-((4-Chlorophenoxy)methyl)phenyl)boronic-Acid)

For-Researchers,-Scientists,-and-Drug-Development-Professionals

Abstract

The-boronic-acid-moiety-is-a-privileged-scaffold-in-modern-medicinal-chemistry,-with-several-FDA-approved-drugs-harnessing-its-unique-biochemical-properties.-[cite:-12,-21,-22]-This-guide-delineates-a-comprehensive-strategy-to-investigate-the-potential-biological-activity-of-the-novel-compound,-(3-((4-Chlorophenoxy)methyl)phenyl)boronic-acid.-Lacking-pre-existing-bioactivity-data,-this-document-leverages-a-structure-based-hypothesis-driven-approach.-We-will-explore-rational-therapeutic-hypotheses-based-on-the-compound's-constituent-pharmacophores:-the-phenylboronic-acid-and-the-4-chlorophenoxy-group.-A-systematic,-multi-tiered-experimental-workflow-is-proposed,-encompassing-in-silico-target-prediction,-in-vitro-biochemical-and-cell-based-assays,-and-mechanistic-studies.-Detailed-protocols-and-methodological-considerations-are-provided-to-equip-researchers-with-the-necessary-tools-to-elucidate-the-compound's-therapeutic-potential-and-mechanism-of-action.

1.-Introduction:-The-Rationale-for-Investigating-(3-((4-Chlorophenoxy)methyl)phenyl)boronic-Acid

Boronic-acids-have-emerged-from-relative-obscurity-to-become-a-cornerstone-of-contemporary-drug-discovery.-[cite:-1,-12]-The-approval-of-bortezomib,-a-proteasome-inhibitor-for-multiple-myeloma,-catalyzed-a-surge-of-interest-in-this-class-of-compounds.-[cite:-1,-12]-Their-efficacy-stems-from-the-unique-ability-of-the-boronic-acid-group-to-form-reversible-covalent-bonds-with-the-hydroxyl-groups-of-serine,-threonine,-and-tyrosine-residues-in-enzyme-active-sites,-making-them-potent-enzyme-inhibitors.-[cite:-15,-20]

The-subject-of-this-guide,-(3-((4-Chlorophenoxy)methyl)phenyl)boronic-acid,-presents-an-intriguing-scaffold-for-investigation.-It-combines-the-reactive-potential-of-the-phenylboronic-acid-group-with-a-4-chlorophenoxy-moiety,-a-substructure-present-in-various-biologically-active-molecules,-including-herbicides-and-antimicrobial-agents.-[cite:-3,-6,-9]-The-physicochemical-properties-and-biological-activity-of-such-compounds-are-intricately-linked-to-their-molecular-structure-and-electronic-charge-distribution.-[cite:-9]-This-guide-proposes-a-systematic-approach-to-deconvolute-the-potential-bioactivity-of-this-novel-chemical-entity.

2.-Structural-Analysis-and-Hypothesis-Generation

A-priori,-the-biological-activity-of-(3-((4-Chlorophenoxy)methyl)phenyl)boronic-acid-is-unknown.-Therefore,-we-must-formulate-hypotheses-based-on-the-known-activities-of-its-structural-components.

2.1.-The-Phenylboronic-Acid-Pharmacophore:-A-Proven-Enzyme-Inhibitor

The-phenylboronic-acid-moiety-is-a-well-established-pharmacophore-known-to-target-a-range-of-enzymes,-most-notably-serine-proteases-and-β-lactamases.-[cite:-5,-15,-20]

-

Serine-Protease-Inhibition: -Many-phenylboronic-acid-derivatives-act-as-inhibitors-of-serine-proteases,-which-play-critical-roles-in-various-pathophysiological-processes,-including-coagulation,-inflammation,-and-cancer.-[cite:-15]

-

β-Lactamase-Inhibition: -The-emergence-of-antibiotic-resistance-has-driven-the-development-of-β-lactamase-inhibitors.-Boronic-acids,-such-as-vaborbactam,-are-effective-in-this-regard,-protecting-β-lactam-antibiotics-from-degradation.-[cite:-1,-5]

2.2.-The-4-Chlorophenoxy-Moiety:-A-Modulator-of-Diverse-Biological-Processes

The-chlorophenoxy-group-is-found-in-a-variety-of-bioactive-compounds-and-can-influence-a-molecule's-pharmacokinetic-and-pharmacodynamic-properties.-[cite:-3,-6]

-

Antimicrobial-Activity: -Some-chlorophenoxy-derivatives-have-demonstrated-antimicrobial-properties.-[cite:-13]

-

Enzyme-Modulation: -Chlorophenoxy-compounds-have-been-shown-to-interact-with-various-enzymes,-including-acetylcholinesterase,-although-often-with-modest-potency.-[cite:-3,-18]

2.3.-Integrated-Hypotheses-for-(3-((4-Chlorophenoxy)methyl)phenyl)boronic-Acid

Based-on-the-above-analysis,-we-can-formulate-the-following-primary-hypotheses-for-the-potential-biological-activity-of-our-target-compound:

-

Hypothesis-1:-Antimicrobial-Activity -The-compound-may-exhibit-antibacterial-or-antifungal-properties,-potentially-through-the-inhibition-of-essential-bacterial-enzymes-like-β-lactamases-or-by-disrupting-microbial-cell-wall-synthesis.-[cite:-14,-17]

-

Hypothesis-2:-Anticancer-Activity -The-compound-could-possess-antiproliferative-effects-by-inhibiting-serine-proteases-involved-in-tumor-progression-or-by-targeting-the-proteasome-complex.-[cite:-12,-24]

-

Hypothesis-3:-Anti-inflammatory-Activity -Inhibition-of-inflammatory-proteases-could-endow-the-compound-with-anti-inflammatory-properties.

3.-Proposed-Experimental-Workflow:-A-Roadmap-for-Discovery

The-following-workflow-provides-a-structured-approach-to-systematically-evaluate-the-biological-activity-of-(3-((4-Chlorophenoxy)methyl)phenyl)boronic-acid.

Caption: A-four-phased-experimental-workflow-for-bioactivity-screening.

4.-Detailed-Experimental-Protocols

4.1.-Phase-1:-In-Silico-and-Physicochemical-Characterization

4.1.1.-In-Silico-Target-Prediction

-

Objective: -To-identify-potential-protein-targets-through-computational-methods.

-

Methodology:

-

Utilize-reverse-docking-software-(e.g.,-PharmMapper,-idTarget)-to-screen-the-compound's-3D-structure-against-a-database-of-known-protein-binding-sites.

-

Perform-ligand-based-similarity-searches-using-databases-like-ChEMBL-and-PubChem-to-find-compounds-with-similar-structures-and-known-biological-activities.

-

Analyze-the-results-to-prioritize-potential-target-classes-for-in-vitro-screening.

-

4.1.2.-Physicochemical-Profiling

-

Objective: -To-determine-the-compound's-solubility-and-stability,-which-are-critical-for-designing-reliable-biological-assays.

-

Protocol:-Kinetic-Solubility-Assay-(Nephelometry)

-

Prepare-a-10-mM-stock-solution-of-the-compound-in-DMSO.

-

Create-a-serial-dilution-series-from-the-stock-solution-in-DMSO.

-

Add-the-DMSO-solutions-to-aqueous-buffer-(e.g.,-PBS,-pH-7.4)-to-a-final-DMSO-concentration-of-1%.

-

Incubate-the-samples-at-room-temperature-for-2-hours.

-

Measure-the-turbidity-of-each-sample-using-a-nephelometer.

-

The-highest-concentration-that-does-not-show-a-significant-increase-in-turbidity-compared-to-the-blank-is-the-kinetic-solubility.

-

4.2.-Phase-2:-Primary-Biological-Screening

4.2.1.-Antimicrobial-Activity-Screening

-

Objective: -To-assess-the-compound's-ability-to-inhibit-the-growth-of-a-panel-of-clinically-relevant-bacteria-and-fungi.

-

Protocol:-Broth-Microdilution-Assay

-

Prepare-a-two-fold-serial-dilution-of-the-compound-in-a-96-well-plate-containing-the-appropriate-microbial-growth-medium.

-

Inoculate-each-well-with-a-standardized-suspension-of-the-test-microorganism.

-

Include-positive-(antibiotic)-and-negative-(vehicle)-controls.

-

Incubate-the-plates-at-the-optimal-growth-temperature-for-the-microorganism-(e.g.,-37°C-for-bacteria,-30°C-for-yeast).

-

After-18-24-hours,-determine-the-Minimal-Inhibitory-Concentration-(MIC)-as-the-lowest-concentration-of-the-compound-that-prevents-visible-growth.

-

| Microorganism | Gram-Stain | Rationale |

| Staphylococcus-aureus | Positive | Common-cause-of-skin-and-soft-tissue-infections |

| Escherichia-coli | Negative | Representative-Gram-negative-pathogen |

| Pseudomonas-aeruginosa | Negative | Opportunistic-pathogen,-often-multidrug-resistant |

| Candida-albicans | N/A-(Fungus) | Common-cause-of-fungal-infections |

4.2.2.-Cancer-Cell-Line-Proliferation-Assay

-

Objective: -To-evaluate-the-compound's-cytostatic-or-cytotoxic-effects-on-a-panel-of-human-cancer-cell-lines.

-

Protocol:-Resazurin-Reduction-Assay-(AlamarBlue)

-

Seed-cancer-cells-in-a-96-well-plate-at-an-appropriate-density-and-allow-them-to-adhere-overnight.

-

Treat-the-cells-with-a-serial-dilution-of-the-compound-for-72-hours.

-

Add-resazurin-solution-to-each-well-and-incubate-for-2-4-hours.

-

Measure-the-fluorescence-of-the-reduced-product,-resorufin,-using-a-plate-reader.

-

Calculate-the-percentage-of-cell-viability-relative-to-the-vehicle-treated-control.

-

| Cell-Line | Cancer-Type | Rationale |

| MCF-7 | Breast-Cancer | Represents-hormone-responsive-breast-cancer |

| MDA-MB-231 | Breast-Cancer | Represents-triple-negative-breast-cancer |

| A549 | Lung-Cancer | Common-model-for-non-small-cell-lung-cancer |

| HCT116 | Colon-Cancer | Representative-of-colorectal-carcinoma |

4.3.-Phase-3:-Hit-Validation-and-Selectivity

4.3.1.-IC50-Determination

-

Objective: -To-quantify-the-potency-of-the-compound-in-the-most-promising-primary-assay.

-

Methodology:

-

Perform-the-relevant-assay-(e.g.,-cell-proliferation-or-enzyme-inhibition)-with-a-more-extensive-concentration-range-of-the-compound-(typically-8-12-concentrations).

-

Plot-the-percentage-of-inhibition-against-the-logarithm-of-the-compound-concentration.

-

Fit-the-data-to-a-four-parameter-logistic-equation-to-determine-the-IC50-value-(the-concentration-at-which-50%-inhibition-is-observed).

-

4.3.2.-Cytotoxicity-in-Normal-Cell-Lines

-

Objective: -To-assess-the-compound's-selectivity-for-cancer-cells-over-normal-cells.

-

Protocol:

-

Perform-the-same-proliferation-assay-as-in-section-4.2.2-using-non-cancerous-cell-lines-(e.g.,-human-fibroblasts,-epithelial-cells).

-

Calculate-the-IC50-value-for-the-normal-cell-lines.

-

Determine-the-selectivity-index-(SI)-by-dividing-the-IC50-in-normal-cells-by-the-IC50-in-cancer-cells.-A-higher-SI-indicates-greater-selectivity.

-

4.4.-Phase-4:-Mechanism-of-Action-Elucidation

Caption: -Workflow-for-elucidating-the-mechanism-of-action.

-

Objective: -To-identify-the-specific-molecular-target(s)-and-cellular-pathways-modulated-by-the-compound.

-

Biochemical-Approaches:

-

Recombinant-Enzyme-Assays: -Test-the-compound's-inhibitory-activity-against-purified-recombinant-enzymes-identified-in-the-in-silico-screen-or-enzyme-panel.

-

Enzyme-Kinetics: -Determine-the-mode-of-inhibition-(e.g.,-competitive,-non-competitive,-uncompetitive)-by-performing-enzyme-assays-at-varying-substrate-concentrations.

-

-

Cellular-Approaches:

-

Cellular-Thermal-Shift-Assay-(CETSA): -This-label-free-method-assesses-target-engagement-in-intact-cells-by-measuring-the-change-in-thermal-stability-of-a-protein-upon-ligand-binding.

-

Western-Blotting: -Analyze-the-phosphorylation-status-or-expression-levels-of-key-proteins-in-the-suspected-signaling-pathway-following-compound-treatment.

-

5.-Conclusion-and-Future-Directions

This-technical-guide-provides-a-comprehensive-and-logically-structured-framework-for-the-initial-investigation-of-the-biological-activity-of-(3-((4-Chlorophenoxy)methyl)phenyl)boronic-acid.-By-systematically-progressing-through-the-proposed-workflow,-researchers-can-efficiently-identify-and-validate-potential-therapeutic-activities,-elucidate-the-mechanism-of-action,-and-generate-the-critical-data-necessary-to-justify-further-preclinical-development.-The-modular-nature-of-this-guide-allows-for-adaptation-based-on-emerging-data,-ensuring-a-robust-and-efficient-path-to-discovery.

6.-References

-

Alves,-M.-F.,-et-al.-(2018).-Boronic-Acids-and-Their-Derivatives-in-Medicinal-Chemistry:-Synthesis-and-Biological-Applications.-Molecules,23(12),-3109.-[Link]

-

Bortezomib-(Velcade®)-Prescribing-Information.-FDA.-[Link]

-

da-Silva,-V.-F.,-et-al.-(2016).-Effects-of-Chlorophenoxy-Herbicides-and-Their-Main-Transformation-Products-on-DNA-Damage-and-Acetylcholinesterase-Activity.-BioMed-Research-International,2016,-9567894.-[Link]

-

de-Lira,-L.-M.,-et-al.-(2020).-Phenylboronic-Acids-Probing-Molecular-Recognition-against-Class-A-and-Class-C-β-lactamases.-Molecules,25(18),-4286.-[Link]

-

Environmental-Protection-Agency.-(n.d.).-Chlorophenoxy-Herbicides.-[Link]

-

Ferreira,-L.-G.,-et-al.-(2021).-Boron-Chemicals-in-Drug-Discovery-and-Development:-Synthesis-and-Medicinal-Perspective.-Molecules,26(16),-4796.-[Link]

-

Messner,-K.,-Vuong,-B.,-&-Tranmer,-G.-(2022).-The-Boron-Advantage:-The-Evolution-and-Diversification-of-Boron's-Applications-in-Medicinal-Chemistry.-Pharmaceuticals,15(5),-533.-[Link]

-

Singh,-G.,-et-al.-(2020).-Boronic-Acid-based-Enzyme-Inhibitors:-A-Review-of-Recent-Progress.-Current-Medicinal-Chemistry,27(13),-2116-2144.-[Link]

-

Sparrow-Chemical.-(2026).-What-are-the-derivatives-of-Phenylboronic-Acid?-Blog.-[Link]

-

WIPO-(2019).-Preparation-method-of-4-chlorophenylboronic-acid.-Patent-Scope.-[Link]

-

Zhang,-Y.,-et-al.-(2018).-The-synthesis-of-boronic-imine-structured-compounds-and-identification-of-their-anticancer,-antimicrobial-and-antioxidant-activities.-Journal-of-the-Serbian-Chemical-Society,83(11),-1269-1280.-[Link]

Application Notes and Protocols: Suzuki-Miyaura Coupling of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Introduction: The Architectural Power of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool in the synthesis of complex molecules, ranging from pharmaceuticals and agrochemicals to advanced materials.[1] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]

This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of a structurally significant building block: (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid . This particular boronic acid is of interest in medicinal chemistry and materials science due to its diaryl ether motif, a common feature in biologically active compounds and functional materials. The protocol will detail the coupling of this boronic acid with a moderately challenging electrophile, 4-chloroanisole, to demonstrate the reaction's utility in constructing complex biaryl structures from readily available starting materials.

Mechanistic Underpinnings: A Symphony of Catalytic Events

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, 4-chloroanisole) to a Pd(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[4] The palladium atom inserts itself into the carbon-halogen bond, resulting in a Pd(II) species. The choice of a bulky, electron-rich phosphine ligand is crucial here to facilitate the activation of the C-Cl bond.[7][8]

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is essential for this process.[9][10] The base activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate), which then readily undergoes transmetalation with the Pd(II) complex.[7][9][10]

-

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate, which forms the desired carbon-carbon bond in the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Visualizing the Catalytic Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid with 4-Chloroanisole

This protocol provides a robust method for the synthesis of 1-((4-chlorophenoxy)methyl)-3-(4-methoxyphenyl)benzene.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid | ≥97% | Commercially Available | Store desiccated. |

| 4-Chloroanisole | ≥98% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| SPhos | ≥98% | Commercially Available | Buchwald Ligand |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Grind to a fine powder and dry in an oven before use. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |

| Deionized Water | Degas before use. | ||

| Ethyl Acetate | HPLC Grade | Commercially Available | For workup and chromatography. |

| Hexanes | HPLC Grade | Commercially Available | For chromatography. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Methodology

1. Reaction Setup and Degassing:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate tribasic (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen which can deactivate the palladium catalyst.

2. Addition of Reagents:

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

-

Stir the mixture for 5 minutes to allow for pre-catalyst formation.

-

Add 4-chloroanisole (1.0 mmol, 1.0 equiv.) via syringe.

3. Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Workup and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-((4-chlorophenoxy)methyl)-3-(4-methoxyphenyl)benzene.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction was properly degassed. Use fresh palladium precursor and ligand. |

| Insufficiently strong base | Use a stronger base like Cs₂CO₃ or ensure K₃PO₄ is finely powdered and completely dry. | |

| Low reaction temperature | Increase the temperature to 110-120 °C, ensuring the solvent does not boil off. | |

| Formation of Homocoupled Boronic Acid | Presence of oxygen | Improve degassing procedure. |

| Reaction temperature is too high | Lower the reaction temperature and monitor closely. | |

| Difficult Purification | Close Rf values of starting material and product | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Conclusion